molecular formula C15H13ClN2S B12931758 5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline CAS No. 63405-15-2

5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline

Cat. No.: B12931758
CAS No.: 63405-15-2
M. Wt: 288.8 g/mol
InChI Key: LYEZDEBXODHPNT-UHFFFAOYSA-N
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Description

5-Chloro-2-((2-methylindolizin-3-yl)thio)aniline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((2-methylindolizin-3-yl)thio)aniline typically involves multiple steps, starting with the preparation of the indolizine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The chloroaniline moiety can be introduced through nucleophilic substitution reactions. The final step often involves the formation of the thioether linkage between the indolizine and the chloroaniline.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((2-methylindolizin-3-yl)thio)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or chloro groups, leading to the formation of amines or dehalogenated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or dehalogenated compounds.

Scientific Research Applications

5-Chloro-2-((2-methylindolizin-3-yl)thio)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((2-methylindolizin-3-yl)thio)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    5-Chloroindole: A simpler indole derivative with a chloro substituent.

    2-Methylindole: An indole derivative with a methyl group at the 2-position.

Uniqueness

5-Chloro-2-((2-methylindolizin-3-yl)thio)aniline is unique due to its combination of a chloroaniline group and a 2-methylindolizin-3-yl thio moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

63405-15-2

Molecular Formula

C15H13ClN2S

Molecular Weight

288.8 g/mol

IUPAC Name

5-chloro-2-(2-methylindolizin-3-yl)sulfanylaniline

InChI

InChI=1S/C15H13ClN2S/c1-10-8-12-4-2-3-7-18(12)15(10)19-14-6-5-11(16)9-13(14)17/h2-9H,17H2,1H3

InChI Key

LYEZDEBXODHPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)SC3=C(C=C(C=C3)Cl)N

Origin of Product

United States

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